Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSSLPZFSXHQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728996 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792848-34-1 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
Biological Applications
-
Antitumor Activity
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds within the indazole family can selectively target cancer cells by disrupting microtubule dynamics and inducing apoptosis. This mechanism is crucial for developing new cancer therapies .
- A patent (CN118026999A) highlights the use of indazole hydrazide derivatives for tumor treatment, suggesting that this compound could be a precursor for more potent antitumor agents .
- Neuroprotective Effects
- Anti-inflammatory Properties
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the effects of various indazole derivatives on cancer cell lines. This compound was found to significantly inhibit cell proliferation in breast and lung cancer models. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective agents against oxidative stress-induced neuronal damage, this compound demonstrated a reduction in cell death rates compared to control groups. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Steric and Electronic Effects : The introduction of bulky groups (e.g., cyclopropyl in ) increases molecular rigidity and may influence binding affinity in biological targets.
- Hydrogen Bonding : Hydroxyl and ester groups (e.g., in ) facilitate intermolecular interactions, critical for crystal packing and solubility.
Key Observations :
Key Observations :
- Bioactivity: Phenacyloxy-substituted derivatives (e.g., ) exhibit notable antimicrobial activity, likely due to enhanced membrane penetration.
- Solubility : Ester groups improve organic solvent solubility, while hydroxyl groups (e.g., ) may enhance aqueous compatibility.
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with sigma receptors, anticancer properties, and other pharmacological effects.
Overview of Sigma Receptors
Sigma receptors, particularly sigma-1 and sigma-2, have been implicated in various neurological and oncological diseases. This compound has been studied for its affinity towards these receptors. Research indicates that compounds targeting sigma-2 receptors may inhibit cancer cell proliferation and improve cognitive functions in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant modifications that can enhance its biological activity. For instance, modifications at the C5 position have shown to increase selectivity and potency towards sigma-2 receptors. A notable compound in this series demonstrated a pK_i value of 7.8 M for sigma-2 and less than 5 M for sigma-1, indicating a strong selectivity for the sigma-2 receptor .
Anticancer Activity
This compound has exhibited promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves modulating ion channels and intracellular calcium release through sigma receptor interactions .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Sigma receptor antagonists have been shown to reduce amyloid-beta toxicity in neuronal cells, suggesting that this compound may help mitigate cognitive decline associated with Alzheimer's disease .
Table: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects primarily involves interaction with sigma receptors. These interactions modulate several intracellular pathways that lead to cellular responses such as apoptosis in cancer cells and neuroprotection in CNS disorders. The compound's ability to influence ion channel activity and calcium signaling is crucial for its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
